
(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF” is a Grignard reagent . Grignard reagents are organomagnesium compounds that are widely used in organic chemistry for carbon-carbon bond formation . This particular compound contains a phenyl group and a 2-methyl-1,3-dioxolane group .
Synthesis Analysis
The synthesis of this compound likely involves the reaction of a 2-methyl-1,3-dioxolane derivative with phenylmagnesium bromide . The exact synthesis process could not be found in the available resources.Molecular Structure Analysis
The molecular structure of the related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, has been reported . It displays an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor . In the crystal, intermolecular C-H⋯π interactions connect adjacent molecules into chains parallel to the b axis .Chemical Reactions Analysis
As a Grignard reagent, “(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide, 0.50 M in THF” can undergo addition reactions with many unsaturated functional groups . The phenyl group can displace halide from other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of the related compound, 2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol, include a molecular formula of C18H20O3, an average mass of 284.350 Da, and a monoisotopic mass of 284.141235 Da .科学的研究の応用
Preparation of Tropolone Methyl Ethers
This compound is used in the preparation of 3- (2-Methyl-1,3-dioxolan-2-yl)tropolone methyl ethers. These ethers react with hydrazines, thiourea, guanidine, and amidines .
Synthesis of KN-93
It is used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II .
Preparation of Fluorinated Spirobenzofuran Piperidines
This compound is used in the preparation of fluorinated spirobenzofuran piperidines, which act as s1 receptor ligands .
Synthesis of Antitumor Agents
It is used in the synthesis of antitumor agents .
Preparation of Indole Derivatives
This compound is used in the regio-selective preparation of indole derivatives via rhodium-catalyzed domino hydroformylation/indolization .
Preparation of Enamides
It is used in a Grignard addition-acylation method for the preparation of enamides .
Preparation of Trisubstituted Allenes
This compound is used to prepare trisubstituted allenes by reacting with propargylic ammonium salts .
Synthesis of Febrifugine Based Antimalarial Drugs
It is used in one of the key synthetic steps for the synthesis of febrifugine based antimalarial drugs .
作用機序
Target of Action
It is known to be a grignard reagent , which are generally used in the formation of carbon-carbon bonds . They can react with a variety of functional groups and are often used in organic synthesis .
Mode of Action
As a Grignard reagent, (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can act as a nucleophile in reactions with electrophiles . The magnesium atom carries a partial negative charge, making the carbon atom it is bonded to highly nucleophilic. This allows it to attack electrophilic carbon atoms in compounds such as aldehydes, ketones, or alkyl halides .
Biochemical Pathways
It has been used in the preparation of a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It has also been used in the microwave-assisted synthesis of KN-93, an inhibitor of calmodulin kinase II .
Pharmacokinetics
As a Grignard reagent, it is typically used in a laboratory setting for chemical synthesis rather than being administered as a drug .
Result of Action
The result of the action of (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide depends on the specific reaction it is used in. For instance, it has been used to prepare a ratiometric fluorescent probe for specific detection of cysteine over homocysteine and glutathione . It has also been used in the synthesis of fluorinated spirobenzofuran piperidines as s1 receptor ligands .
Action Environment
The action of (3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can be influenced by various environmental factors. For instance, Grignard reagents are sensitive to moisture and must be prepared and handled under anhydrous conditions . They are also typically used in a solution of an ether solvent, such as tetrahydrofuran (THF), which can stabilize the Grignard reagent and facilitate its reaction with other compounds .
特性
IUPAC Name |
magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h2-3,5-6H,7-8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKNGXRNSBSZPE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrMgO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)

![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)


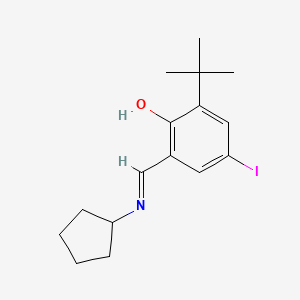
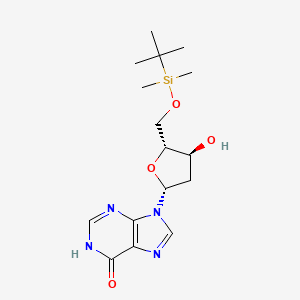
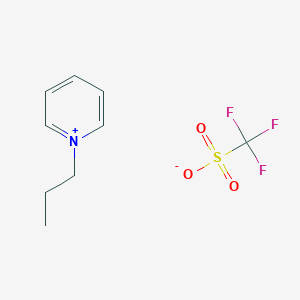
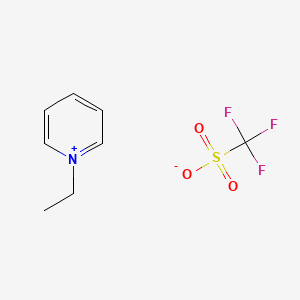
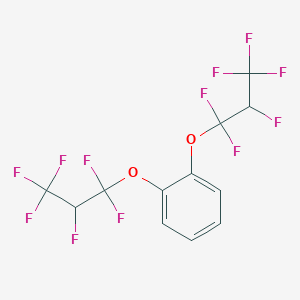
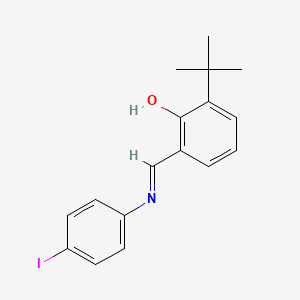
![3-Methylisothiazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B6299809.png)